molecular formula C10H8N2O2 B1346656 1,3-Bis(isocyanatomethyl)benzene CAS No. 3634-83-1

1,3-Bis(isocyanatomethyl)benzene

Cat. No. B1346656
CAS RN: 3634-83-1
M. Wt: 188.18 g/mol
InChI Key: RTTZISZSHSCFRH-UHFFFAOYSA-N
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Patent
US05055514

Procedure details

The same isocyanuration reaction as in Production Example 1 was carried out except that 3,290 g of hexamethylene diisocyanate and 210 g of "Takenate 500" (xylylene diisocyanate produced by Takeda Chemical Industry Co., Ltd.) were used instead of 3,500 g of hexamethylene diisocyanate, and the amount of the isocyanuration catalyst used in production Example 1 was changed to 4.7 g. There was obtained 4,219 g of the reaction mixture containing the deactivated catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5](CN=C=O)[CH:4]=[C:3]([CH2:11][N:12]=[C:13]=[O:14])C=1.C1(CN=C=O)C(C[N:22]=[C:23]=[O:24])=CC=CC=1>>[CH2:1]([N:22]=[C:23]=[O:24])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:11][N:12]=[C:13]=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)CN=C=O)CN=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)CN=C=O)CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same isocyanuration reaction as in Production Example 1

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCN=C=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.